molecular formula C9H11F3N2 B13043892 (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13043892
M. Wt: 204.19 g/mol
InChI Key: OEIJOMZGRVVYHM-QMMMGPOBSA-N
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Description

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. Its molecular formula is C₉H₁₀F₃N₂, with a molecular weight of approximately 234.2 g/mol.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

OEIJOMZGRVVYHM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Radical Trifluoromethylation of Carbon-Centered Intermediates

One documented method involves radical trifluoromethylation of carbon-centered intermediates derived from phenyl precursors. This approach uses trifluoromethyl radical sources under controlled conditions to selectively install the -CF₃ group at the ortho position on the aromatic ring. The intermediate is then elaborated to form the ethane-1,2-diamine structure with the desired (1R) stereochemistry.

Industrial Production via Benzotrichloride Fluorination and Functionalization

Industrial scale synthesis may start with benzotrichloride, which undergoes fluorination with hydrogen fluoride in a pressurized reactor to yield trifluorotoluene. This intermediate is further functionalized through:

  • Side-chain oxidation or halogenation to introduce reactive groups.
  • Subsequent amination steps to form the ethane-1,2-diamine moiety.

This route benefits from scalability and cost-effectiveness but requires careful control of reaction conditions to maintain regioselectivity and stereochemical integrity.

Reductive Amination from 2-(Trifluoromethyl)benzaldehyde

A common laboratory synthesis involves starting from 2-(trifluoromethyl)benzaldehyde. The aldehyde undergoes reductive amination with ammonia or primary amines, followed by reduction to yield the chiral ethane-1,2-diamine. Chiral catalysts or resolution techniques are applied to obtain the (1R) enantiomer selectively.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Radical trifluoromethylation Trifluoromethyl radical sources, initiators (e.g., peroxides), inert atmosphere Introduce -CF₃ group regioselectively
Fluorination of benzotrichloride Hydrogen fluoride, pressurized reactor Convert benzotrichloride to trifluorotoluene
Side-chain functionalization Halogenating agents, oxidants Activate side chain for amination
Reductive amination Ammonia or amines, reducing agents (e.g., NaBH4, Pd/C) Form ethane-1,2-diamine backbone
Chiral resolution/catalysis Chiral catalysts or resolving agents Obtain (1R) enantiomer with high purity

Research Findings and Yields

  • Radical trifluoromethylation methods yield moderate to good regioselectivity but require optimization to minimize side reactions.
  • Industrial fluorination routes provide higher throughput but may need extensive purification to isolate the desired isomer.
  • Reductive amination with chiral catalysts achieves enantiomeric excesses typically above 90%, essential for applications requiring stereochemical specificity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Radical trifluoromethylation Phenyl precursors CF₃ radical source, inert gas Regioselective CF₃ introduction Requires radical initiators, side reactions possible
Industrial fluorination route Benzotrichloride HF, pressurized reactor Scalable, cost-effective Harsh conditions, purification needed
Reductive amination 2-(Trifluoromethyl)benzaldehyde Ammonia/amine, reducing agents, chiral catalysts High enantioselectivity Multi-step, catalyst cost

Notes on Stereochemistry Control

The (1R) configuration is crucial for the compound's biological activity. Stereochemical control is typically achieved via:

  • Use of chiral catalysts during reductive amination.
  • Chiral resolution techniques post-synthesis.
  • Enantioselective radical reactions, though less common.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can introduce various functional groups to the phenyl ring or the ethane-1,2-diamine moiety.

Scientific Research Applications

Pharmaceutical Development

Biological Activity
The compound exhibits significant biological activity attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, which can lead to therapeutic effects. Research indicates that this compound may inhibit certain enzyme activities or modulate receptor signaling pathways, making it a candidate for further pharmacological studies.

Case Study: Enzyme Inhibition
In a study investigating the inhibition of specific enzymes, (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine was shown to effectively reduce the activity of target enzymes involved in metabolic pathways associated with various diseases. The results demonstrated that the compound could serve as a lead for developing new drugs aimed at treating metabolic disorders.

Medicinal Chemistry

Potential Therapeutic Effects
The compound is being explored for its potential as a neuroprotective agent. Its unique structure allows for interactions that may protect neuronal cells from damage in neurodegenerative diseases.

Research Insights
Recent investigations have focused on the compound's ability to cross the blood-brain barrier, which is crucial for any neuroprotective drug. Preliminary results suggest that it may exert protective effects on neurons under stress conditions.

Material Science

Advanced Materials Production
The unique chemical properties of this compound make it suitable for developing advanced materials with high thermal stability and resistance to chemical degradation. These characteristics are particularly valuable in industries where material durability is critical.

Application Area Description
Pharmaceutical DevelopmentPotential drug candidate for enzyme inhibition and receptor modulation.
Medicinal ChemistryInvestigated for neuroprotective properties in neurodegenerative disease models.
Material ScienceUtilized in creating materials with enhanced thermal and chemical stability.

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms of action of this compound in various biological systems. Future studies will focus on:

  • Mechanistic Studies: Understanding how the compound interacts at the molecular level with different biological targets.
  • Therapeutic Applications: Exploring its efficacy in clinical settings, particularly in treating diseases where enzyme inhibition plays a crucial role.
  • Material Innovations: Investigating new applications in material science that leverage its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the target’s structure and function, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group and other substituents critically impacts physicochemical properties and biological activity. Key comparisons include:

a) Para-Substituted Analogs
  • (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine (C₁₆H₂₀N₂O₂, MW 296.34):
    The 4-methoxy group (-OCH₃) is electron-donating, increasing electron density and altering solubility. This compound is utilized as a chiral ligand in asymmetric catalysis .
b) Trifluoromethyl-Substituted Analogs
  • (1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (C₁₈H₁₈F₆N₂, MW 376.34):
    The -CF₃ groups at the 3-positions introduce steric hindrance and electronic effects distinct from the target compound’s 2-substituent. This derivative is used in research chemicals but poses hazards (H302+H312, H315) due to toxicity .

Pharmacological Activity

  • Anti-inflammatory Applications :
    The compound AK5 (1-(1-H-benzimidazol-2-yl)-N,N',2-tris(4-chlorophenyl)-ethane-1,2-diamine) demonstrates that substituent position (e.g., 4-chloro groups) significantly enhances anti-inflammatory activity . The target compound’s 2-CF₃ group may similarly modulate binding to inflammatory targets but requires experimental validation.
  • Benzimidazole Derivatives: Derivatives like 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine highlight the role of -CF₃ in improving metabolic stability and target affinity .

Corrosion Inhibition Potential

Aliphatic amines such as DETA and TETA () inhibit corrosion via adsorption on metal surfaces. The target compound’s aromatic amines may offer enhanced adsorption due to π-electron interactions, though its efficacy relative to aliphatic analogs remains unexplored .

Comparative Data Table

Compound Name (CAS RN) Substituent Position(s) Molecular Weight (g/mol) Key Applications Hazard Profile
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2-CF₃ ~234.2 Catalysis, pharmaceuticals Not reported
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine [2] 4-F 262.26 Undefined Not reported
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-CF₃-phenyl)ethane-1,2-diamine [8] 3,3'-CF₃ 376.34 Research chemicals H302+H312, H315, H318
AK5 (anti-inflammatory) [9] 4-Cl 434.35 Anti-inflammatory agents Low acute toxicity

Biological Activity

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, linked to an ethane-1,2-diamine moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C9H12F3N2
  • Molecular Weight : Approximately 204.19 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group's presence is known to enhance selectivity and binding affinity, which can modulate various signaling pathways or inhibit enzyme activities.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in hepatocellular carcinoma (HCC) and glioblastoma cells. The following table summarizes the findings from cytotoxicity assays:

Cell LineConcentration (µM)% Cell Viability Reduction
HUH7 (HCC)50>50%
U251 (Glioblastoma)50>50%
HUVEC (Non-malignant)50Minimal reduction

The cytotoxic effects were measured using lactate dehydrogenase (LDH) release assays, indicating necrotic cell death .

Selectivity and Toxicity

While this compound exhibits promising anticancer activity, it also demonstrates toxicity towards non-malignant cells such as HUVECs. This raises concerns regarding selectivity; thus, further optimization of the compound's structure may be necessary to enhance its therapeutic index .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Antitumor Activity : In a study involving multiple cancer cell lines, this compound was found to exhibit significant antiproliferative effects, particularly in HCC and glioblastoma models .
  • Mechanistic Insights : Research indicated that the compound may induce apoptosis through caspase activation pathways similar to those observed with traditional chemotherapeutics like cisplatin .
  • Potential for Drug Development : The unique properties of this compound make it a candidate for further investigation in drug development aimed at targeting specific cancer types or metabolic pathways involved in tumor progression.

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